molecular formula C10H13BrN2O2 B2993375 ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate CAS No. 2138569-78-3

ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2993375
CAS No.: 2138569-78-3
M. Wt: 273.13
InChI Key: IFJUSXGYOHMHSF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate: is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by its bromine atom at the 3-position and a carboxylate ester group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 3-bromopyridine derivatives, under acidic or basic conditions.

  • Transition Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium or copper, can facilitate the formation of the imidazo[1,2-a]pyridine core through cross-coupling reactions.

  • Radical Reactions: Radical reactions can be employed to functionalize imidazo[1,2-a]pyridines, providing a versatile approach to synthesize this compound.

Industrial Production Methods:

  • Batch Production: Industrial-scale synthesis often involves batch production, where the reaction conditions are optimized for large-scale reactions.

  • Continuous Flow Chemistry: Continuous flow processes can enhance the efficiency and scalability of the synthesis, reducing reaction times and improving product purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the bromine atom into other functional groups, such as hydrogen or alkyl groups.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: A wide range of substituted imidazo[1,2-a]pyridines can be synthesized.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the biological activity of imidazo[1,2-a]pyridine derivatives. Medicine: Potential medicinal applications include the development of new drugs targeting various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate

  • Ethyl 3-fluoro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate

  • Ethyl 3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate

Uniqueness: Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, fluoro, and iodo analogs. This difference in reactivity can lead to distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJUSXGYOHMHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCCCC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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